2,4-Dichloro-6-(trifluoromethyl)aniline

Description

Chemical Structure and Properties

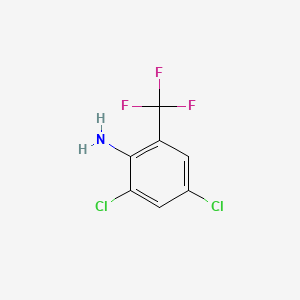

2,4-Dichloro-6-(trifluoromethyl)aniline (CAS: 62593-17-3) is a halogenated aniline derivative with the molecular formula C₇H₄Cl₂F₃N. It features two chlorine substituents at the 2- and 4-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 6-position. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity and stability . Its molecular weight is 240.02 g/mol, and it is typically synthesized via chlorination of precursor anilines like 2-chloro-3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) .

Propriétés

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJPQZFOBGQYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361486 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62593-17-3 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline typically involves the halogenation and ammoniation of p-chlorobenzotrifluoride . The process begins with the halogenation of p-chlorobenzotrifluoride using chlorine gas in the presence of iron and ferric chloride as catalysts. The reaction is carried out at elevated temperatures to produce a mixture of chlorinated products . The desired product, this compound, is then isolated through ammoniation, where ammonia is introduced to replace the halogen atoms with amino groups . This method is favored for its simplicity, cost-effectiveness, and high yield .

Analyse Des Réactions Chimiques

Substitution Reactions

The electron-withdrawing trifluoromethyl and chlorine groups activate the aromatic ring for nucleophilic aromatic substitution (NAS) . The meta-directing nature of these groups governs regioselectivity.

Mechanistic Insight :

-

The trifluoromethyl group deactivates the ring, favoring substitution at the less hindered meta position relative to existing substituents.

-

Steric effects from chlorine atoms influence reaction rates and product distribution.

Oxidation and Reduction

Controlled redox reactions modify the amino group or aromatic system:

Oxidation

Reduction

-

Nitro to Amino (if oxidized first):

Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) restores the amino group with >90% efficiency.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl structures:

Key Factors :

-

The chlorine atoms act as leaving groups under palladium catalysis.

-

Solvent polarity and base selection critically impact reaction efficiency.

Diazotization and Subsequent Reactions

The primary amine undergoes diazotization, enabling diverse transformations:

-

Sandmeyer Reaction :

-

Azo Coupling :

-

Forms colored azo dyes with electron-rich aromatics (e.g., β-naphthol).

-

Biological Interactions

In pesticidal applications (e.g., Fipronil synthesis), the compound inhibits insect GABA receptors:

| Target System | Interaction Mechanism | Effect |

|---|---|---|

| GABA-gated Cl⁻ channels | Competitive binding at the pore site | Hyperexcitation → Insect death |

Structure-Activity Relationship (SAR) :

-

Trifluoromethyl group enhances lipophilicity and membrane penetration.

-

Chlorine atoms stabilize receptor binding via halogen bonding.

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Pesticide Intermediates

Insecticide Production

One of the primary applications of 2,4-Dichloro-6-(trifluoromethyl)aniline is as an intermediate in the synthesis of insecticides. It is notably used in the production of pyrazole-type insecticides such as Fipronil. This compound acts by disrupting the normal functioning of the nervous system in insects, making it effective against a broad spectrum of pests .

Herbicide Development

Additionally, it serves as an essential precursor for developing fluoro-bearing diphenyl ether-type herbicides. The synthesis involves straightforward halogenation and ammoniation processes that yield high-purity products suitable for agricultural applications .

Synthesis of Organic Compounds

Chemical Synthesis

The compound is also utilized in synthesizing various organic chemicals. Its reactivity allows it to participate in multiple chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be transformed into more complex structures through reactions with different electrophiles or nucleophiles, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals .

Case Study: Reaction Pathways

A notable case study involves the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazoles from 2,6-dichloro-4-trifluoromethyl-N,N-dimethyl aniline. This synthesis showcases the versatility of this compound as a building block in creating more complex molecules with potential biological activity .

Environmental Considerations

Given its role in pesticide production, there are ongoing studies regarding the environmental impact and safety profiles of this compound and its derivatives. Research indicates that while effective as a pesticide intermediate, careful management is required to mitigate potential ecological risks associated with its use .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pesticides | Intermediate for Fipronil and other insecticides | Effective against various pests |

| Herbicides | Precursor for fluoro-bearing diphenyl ether herbicides | Important for agricultural weed control |

| Organic Synthesis | Building block for complex organic compounds | Versatile reactivity enhances synthetic routes |

| Environmental Studies | Assessment of ecological impact | Ongoing research on safety profiles |

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In the case of its use as an intermediate for Fipronil, the compound acts on the gamma-aminobutyric acid (GABA) receptor in insects, disrupting their central nervous system and leading to their death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The compound’s biological activity, synthetic utility, and physicochemical properties are strongly influenced by the position and nature of substituents. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Position and Bioactivity Ortho-Substitution Advantage: this compound and 2-(trifluoromethyl)aniline exhibit superior bioactivity compared to meta- or para-substituted analogs. The ortho effect reduces basicity, enhancing electron-withdrawing properties and stabilizing intermediates in coupling reactions . Nitro vs. Chloro Substituents: 4-Nitro-3-(trifluoromethyl)aniline shows unique NO-releasing properties under light, but its mechanism remains less understood than chloro-substituted analogs, which are more predictable in nucleophilic substitution reactions .

Synthetic Utility this compound is preferred over 2,6-dichloro-4-(trifluoromethyl)aniline in large-scale syntheses (e.g., Notum inhibitors) due to its compatibility with Sonogashira coupling and higher yields in urea formation . 3,5-Bis(trifluoromethyl)aniline, while sterically hindered, is less reactive in sulfonylurea syntheses compared to mono-trifluoromethyl derivatives .

Cytotoxicity and Safety Diamide derivatives of 2-(trifluoromethyl)aniline retain high activity (IC₅₀ < 1 µM) without increased cytotoxicity, unlike 3-(trifluoromethyl)aniline derivatives, which show negligible activity .

Activité Biologique

2,4-Dichloro-6-(trifluoromethyl)aniline (CAS: 62593-17-3) is an aromatic compound notable for its unique chemical structure characterized by two chlorine atoms and a trifluoromethyl group attached to an aniline framework. This compound has garnered attention for its potential applications in agrochemicals and pharmaceuticals, particularly as an intermediate in the synthesis of various insecticidal compounds, including Fipronil, a widely used insecticide. This article delves into the biological activity of this compound, focusing on its toxicity, pharmacological effects, and potential applications.

- Molecular Formula : C₇H₄Cl₂F₃N

- Molecular Weight : 230.01 g/mol

- Structure : The presence of chlorine and trifluoromethyl groups significantly influences the compound's reactivity and biological properties.

Toxicity Profile

The biological activity of this compound has primarily been studied concerning its toxicity. It is classified as harmful if swallowed (H302) and can cause skin irritation (H315) . These properties necessitate careful handling and consideration in both laboratory and agricultural settings.

Pharmacological Effects

While specific therapeutic applications of this compound are not extensively documented, compounds with similar structures often exhibit antimicrobial or herbicidal properties. Research indicates that the introduction of trifluoromethyl groups can enhance biological activity due to their electron-withdrawing nature, which may improve binding affinity to biological targets .

Applications in Synthesis

This compound serves as a crucial intermediate in synthesizing insecticides like Fipronil. The synthesis process involves halogenation and ammoniation reactions:

- Halogenation : Substitution of hydrogen atoms with halogen atoms (chlorine), typically using catalysts such as ferric chloride.

- Ammoniation : Conversion of intermediates into the final aniline product using ammonia water as a reactant.

These reactions can be optimized for yield and selectivity based on temperature and catalyst concentration .

Antimicrobial Activity

A study published in the World Journal of Pharmaceutical Research screened synthesized compounds derived from this compound for antimicrobial activity against various bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Herbicidal Applications

Research has also explored the use of this compound in agricultural chemicals as a precursor for herbicides. Its ability to control unwanted vegetation effectively positions it as a valuable compound in improving crop yields .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity Profile |

|---|---|---|

| 2-Chloro-6-(trifluoromethyl)aniline | C₇H₅ClF₃N | Different biological activity profile |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | C₇H₅ClF₃N | Intermediate for similar insecticides |

| 3,4-Dichloro-6-(trifluoromethyl)aniline | C₇H₅ClF₃N | Variation in substitution pattern affecting reactivity |

The comparative analysis highlights that while these compounds share structural similarities, their specific arrangements of substituents significantly influence their reactivity and biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Dichloro-6-(trifluoromethyl)aniline, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via chlorination of precursor anilines. For example, 2-chloro-3-(trifluoromethyl)aniline can be chlorinated using N-chlorosuccinimide (NCS) in acetonitrile at 60–80°C, yielding ~85% purity . Alternatively, photoradical halogenation with Cl₂ under UV light offers regioselectivity but requires stringent temperature control (25–40°C) and inert atmospheres, achieving 70–75% yield . Commercial synthesis often prioritizes NCS for scalability and reduced byproducts.

| Method | Reagent | Temperature | Yield | Key Advantage |

|---|---|---|---|---|

| NCS Chlorination | NCS | 60–80°C | ~85% | Scalability, fewer byproducts |

| Photoradical Halogenation | Cl₂ | 25–40°C | 70–75% | Regioselectivity |

Q. What analytical techniques are recommended for characterizing this compound, and how are they applied?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (DMSO-d₆) to confirm substitution patterns. For example, aromatic protons appear at δ 7.26–6.61 ppm, with splitting patterns indicating chlorine and trifluoromethyl group positions .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 224.0662) and isotopic patterns for chlorine .

- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/F/N ratios .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass bottles at 4°C under nitrogen to prevent degradation .

- Emergency Protocols : Immediate eye washing with 0.9% saline and decontamination using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational chemistry methods, such as density-functional theory (DFT), predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock) accurately model electron density and reaction pathways. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The trifluoromethyl group reduces electron density at the para-position, favoring electrophilic attack .

- Compare activation energies for Cl vs. CF₃ substitution using solvent-phase DFT (PCM model), validated against experimental kinetic data .

Q. What strategies optimize reaction conditions for introducing trifluoromethyl groups into analogous aromatic amines?

- Methodological Answer :

- Catalyst Screening : Use Pd/Cu bimetallic systems in DMF at 100°C to enhance trifluoromethylation efficiency (yield increase from 50% to 82%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions, reducing side-product formation .

- Microwave Assistance : Reduce reaction time from 12 hours to 45 minutes while maintaining >90% yield .

Q. How can discrepancies between theoretical predictions and experimental results regarding the compound’s electronic properties be analyzed and resolved?

- Methodological Answer :

- Data Reconciliation : Compare DFT-calculated HOMO-LUMO gaps (e.g., 5.2 eV) with UV-Vis spectroscopy results (e.g., λₐᵦₛ = 290 nm, corresponding to 4.3 eV). Adjust computational models by including solvent effects or relativistic corrections for heavy atoms (Cl, F) .

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) between predicted and observed NMR chemical shifts. For example, meta-chlorine shifts may deviate by 0.3 ppm due to inadequate dispersion corrections in DFT .

Data Contradiction Analysis

Q. Why do different studies report varying yields for NCS-mediated chlorination of 2-chloro-3-(trifluoromethyl)aniline?

- Methodological Answer : Contradictions arise from:

- Impurity Profiles : Commercial precursors (e.g., Jiangsu Aikon) may contain residual succinimide, reducing effective NCS concentration .

- Reaction Scale : Small-scale reactions (<10 g) achieve 85% yield, while large-scale (>200 g) suffer from heat dissipation issues, dropping yields to 70% .

- Workup Protocols : Silica gel chromatography vs. distillation alters recovery rates (5–10% difference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.